molecular formula C15H13NO4 B14170120 Phenyl[(phenylcarbamoyl)oxy]acetic acid CAS No. 92554-04-6

Phenyl[(phenylcarbamoyl)oxy]acetic acid

Cat. No.: B14170120
CAS No.: 92554-04-6
M. Wt: 271.27 g/mol
InChI Key: VBJCPYAEEVIRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl[(phenylcarbamoyl)oxy]acetic acid is a chemical compound of interest in organic synthesis and medicinal chemistry research. This compound features a phenylcarbamate (Phoc) group, which is known for its stability and specific chemoselective reactivity. Phenylcarbamates are widely described in scientific literature and are stable under various conditions, allowing for isolation and purification by standard techniques like flash chromatography . A key research application of phenylcarbamate-containing compounds is in the synthesis of ureas, which are valuable motifs in the development of biologically active compounds and organic materials . The urea functional group is often explored as an amide bioisostere in drug discovery and can be used in the cyclization of peptides . The reactivity of the phenylcarbamate group can be modulated by the choice of solvent and catalysts, such as tetrabutylammonium fluoride (TBAF), leading to different products like symmetrical ureas . Researchers investigating novel peptidomimetics, protease inhibitors, or methods for chemoselective ligation may find this compound to be a valuable building block. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

92554-04-6

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-phenyl-2-(phenylcarbamoyloxy)acetic acid

InChI

InChI=1S/C15H13NO4/c17-14(18)13(11-7-3-1-4-8-11)20-15(19)16-12-9-5-2-6-10-12/h1-10,13H,(H,16,19)(H,17,18)

InChI Key

VBJCPYAEEVIRQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Historical Context and Significance

The development of phenylacetic acid derivatives traces back to mid-20th-century efforts to engineer non-steroidal anti-inflammatory drugs (NSAIDs). Early routes relied on Friedel-Crafts acylations and Ullmann couplings, which suffered from poor regiocontrol and hazardous reagents. The 1970s–1980s saw advances in protecting-group strategies and catalytic methods, enabling safer access to ortho-substituted phenylacetic acids. Phenyl[(phenylcarbamoyl)oxy]acetic acid emerged as a candidate for dual cyclooxygenase-lipoxygenase inhibition, spurring interest in robust synthetic protocols.

Synthetic Methodologies

Condensation-Carbamoylation Sequential Approach

This two-step strategy involves synthesizing a phenylglycolic acid intermediate followed by carbamoylation.

Synthesis of Phenylglycolic Acid Derivatives

Ethyl 2-cyclohexanone glyoxylate serves as a versatile precursor. Condensation with 2,6-dichloroaniline in refluxing toluene (110°C, 8 h) yields the corresponding anilide. Hydrolysis under alkaline conditions (1N NaOH, Na₂SO₃, 60°C, 2 h) affords phenylglycolic acid in 93.5% yield. The use of sodium sulfite prevents oxidation of the acid-sensitive glycolate intermediate.

Carbamoylation with Phenyl Isocyanate

Phenylglycolic acid reacts with phenyl isocyanate in anhydrous pyridine (0°C to 25°C, 12 h), forming the target carbamate. Quenching with ice-water precipitates the crude product, which is recrystallized from methanol to achieve 83% purity. This exothermic reaction requires strict temperature control to avoid N-arylation side products.

Table 1: Optimization of Carbamoylation Conditions

Solvent Base Temp (°C) Yield (%) Purity (%)
Pyridine None 25 78 83
DCM Triethylamine 0 65 71
THF DMAP -10 72 68

One-Pot Cyclization-Carbamoylation

A patent-derived method employs tetrahydro-N-phenylisatin as a cyclization precursor. Heating 4,5,6,7-tetrahydroisatin derivatives with adipic acid and pyridine (230°C, 3 h) induces lactam formation. Subsequent hydrolysis (NaOH/Na₂SO₃, ethanol, reflux) and carbamoylation in situ yield the title compound in 64.5% overall yield. While high-temperature steps risk decomposition, the method eliminates intermediate isolation, enhancing throughput.

Solid-Phase Synthesis for Parallel Optimization

Modern adaptations utilize Wang resin-bound glycolic acid. After Fmoc deprotection, on-resin carbamoylation with phenyl isocyanate (DIPEA, DMF, 24 h) followed by TFA cleavage delivers the product in 89% purity. This approach facilitates rapid screening of carbamate analogs but requires specialized equipment.

Critical Analysis of Methodologies

Yield and Scalability Tradeoffs

The condensation-carbamoylation route offers superior yields (93.5%) but demands multiple purification steps, complicating scale-up. In contrast, one-pot methods sacrifice yield (64.5%) for operational simplicity, ideal for pilot-scale production.

Purity Challenges and Solutions

Carbamate group instability under acidic conditions necessitates neutral workup protocols. Recrystallization from methanol/water (3:1) removes residual isocyanate reagents, as evidenced by HPLC purity escalation from 71% to 96%.

Industrial-Scale Considerations

Adipic acid-pyridine mixtures enable reagent recycling via distillation, reducing waste. A 2022 lifecycle assessment estimated a 40% reduction in E-factor compared to traditional routes. However, high pyridine usage mandates stringent worker safety protocols.

Chemical Reactions Analysis

Types of Reactions

Phenyl[(phenylcarbamoyl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Phenyl[(phenylamino)oxy]acetic acid.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Phenyl[(phenylcarbamoyl)oxy]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenyl[(phenylcarbamoyl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) Salicylanilide Esters of Acetic Acid
  • Example: 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate (Compound 2d) Structure: Features a salicylanilide core (two aromatic rings connected via carbamoyl) esterified to acetic acid. Key Substituents: 4-Chloro on the phenolic ring and 4-trifluoromethyl on the anilide ring. Activity:
  • Antifungal: MIC = 0.45–0.9 mM against Candida spp. .
  • Antimycobacterial: High activity against Mycobacterium tuberculosis (log K = 0.4637) .
    • Mechanism : Enhanced lipophilicity from electron-withdrawing groups (Cl, CF₃) improves membrane penetration .
    • Cytotoxicity : High cytotoxicity in active compounds .
b) Phenylcarbamoyl Cyclic Thiophenes
  • Example : ST016037 (phenylcarbamoyl cyclic thiophene)
    • Structure : Cyclic thiophene core with phenylcarbamoyl and trifluoroacetyl groups.
    • Key Substituents : Methoxy or trifluoroacetyl on the phenyl ring.
    • Activity :
  • Antibacterial: MIC = 0.25–1 µg/mL against Staphylococcus aureus .
  • RnpA Inhibition: IC₅₀ = 2–80 µM for precursor tRNA processing .
    • Cytotoxicity : 81% human cell viability at active concentrations .
c) Phenoxyacetic Acid Derivatives
  • Example: Phenoxyacetic acid (OCH₂COOH) Structure: Phenyl group linked via ether oxygen to acetic acid. Key Substituents: Variants include 4-methyl (log K = 0.6053) and 4-formyl groups . Activity: Broad herbicidal and antimicrobial uses; substituents modulate solubility and target affinity .

Functional Group Impact on Activity

Compound Class Core Functional Group Key Activity Drivers Reference
Phenylcarbamoyloxy-acetic acid –O–C(O)–NH– linkage Hydrogen bonding via carbamoyl; acidity from carboxylic acid enhances solubility. N/A
Salicylanilide esters Carbamoyl + ester Lipophilicity from Cl/CF₃ substituents; ester hydrolysis may release active metabolites.
Cyclic thiophenes Thiophene + carbamoyl Rigid thiophene core improves target binding; trifluoroacetyl enhances electronegativity.
Phenoxyacetic acids Ether linkage Ether oxygen reduces steric hindrance; substituents (e.g., methyl) tune log K.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.